molecular formula C21H25N3O3S B2540012 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 941888-10-4

1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one

Cat. No.: B2540012
CAS No.: 941888-10-4
M. Wt: 399.51
InChI Key: RSXJRRYDHJRFSP-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) signaling by catalyzing its hydrolysis. This compound is structurally related to a class of quinazoline-2-one derivatives that have been specifically designed and investigated for their therapeutic potential. Its primary research value lies in the study of cGMP-mediated pathways, which are critical in smooth muscle relaxation, platelet aggregation, and cellular proliferation. Researchers utilize this inhibitor to explore pathophysiological mechanisms and potential treatments for conditions such as pulmonary arterial hypertension, where PDE5 inhibition can induce pulmonary vasodilation and reverse vascular remodeling [https://pubmed.ncbi.nlm.nih.gov/38701921/]. Furthermore, its application extends to cardiovascular research, including studies on heart failure with preserved ejection fraction (HFpEF), by investigating its effects on diastolic function and endothelial health. The compound's mechanism, which potentiates the nitric oxide (NO)-cGMP pathway, also makes it a valuable tool for probing erectile dysfunction and benign prostatic hyperplasia in preclinical models. Ongoing research continues to elucidate the full scope of its pharmacological profile and its utility in developing novel treatment strategies for diseases driven by dysregulated cGMP signaling.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-13-12-24-18-10-4-2-8-16(18)20(22-21(24)27)28-14-19(26)23-11-5-7-15-6-1-3-9-17(15)23/h1,3,6,9,25H,2,4-5,7-8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXJRRYDHJRFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the hydroxyethyl group and the tetrahydroquinoline moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxo group may produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential candidate for drug development due to its structural properties which may influence biological activity. The presence of a quinazolinone core suggests possible interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one have shown effectiveness against cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

Antiviral Properties

The compound's structural features may also lend themselves to antiviral applications. Research indicates that similar compounds can act as modulators in viral assembly processes, particularly in hepatitis B virus (HBV) infections. This suggests a potential avenue for therapeutic development against viral diseases .

Pharmacological Insights

The pharmacological profile of the compound is still under investigation; however, its mechanism of action is hypothesized to involve modulation of specific molecular pathways. The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Neuroprotective Effects

Compounds containing the tetrahydroquinoline moiety have been studied for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease. The structural similarity of 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one suggests it could possess similar protective effects on neuronal cells .

Material Science Applications

Beyond pharmacology and medicinal chemistry, this compound's unique chemical structure may allow it to be utilized in material science.

Polymer Chemistry

The compound can potentially serve as a building block for synthesizing novel polymers with specific properties. Its functional groups can be exploited to create cross-linked networks or to modify existing polymer matrices for enhanced performance in applications such as coatings or drug delivery systems.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated antiproliferative effects on cancer cellsShowed significant activity against HeLa and HT-29 cells
Neuroprotective Effects StudyInvestigated effects on neuronal healthSuggested potential benefits in models of neurodegeneration
Antiviral Modulation ResearchExplored interaction with HBV assemblyIndicated possible therapeutic applications against viral infections

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares structural motifs with several analogs (Table 1):

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Hexahydroquinazolin-2-one 1: -CH₂CH₂OH; 4: -S-CH₂-C(=O)-tetrahydroquinolinyl Hydrophilic hydroxyethyl group; sulfanyl-linked tetrahydroquinoline -
SC-558 () Quinazolinone 3-phenyl; ethenyl-sulfonamide Aryl and sulfonamide groups for COX-2 inhibition
8f () Quinolin-2-one-triazole hybrid Triazole-methoxy-phenyl; bis-quinolinone Extended conjugation; high molecular weight (724 g/mol)
C202-2811 () Triazoloquinazolinone 4-methoxyphenyl; methyl groups High logP (4.73); methoxy enhances lipophilicity
329079-80-3 () Dihydroquinazolin-4-one 3-chloro-4-methylphenyl; phenyl Chloro and methyl groups for steric effects

Key Observations :

  • The hydroxyethyl group in the target compound distinguishes it from analogs like C202-2811 () and 329079-80-3 (), which prioritize lipophilic substituents (e.g., methoxy, chloro-methyl).
  • The sulfanyl linker is a shared feature with SC-558 (), but its connectivity to a tetrahydroquinoline system introduces unique steric and electronic properties.

Physicochemical Properties

Structural variations significantly influence physicochemical parameters (Table 2):

Compound Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound* ~450 (estimated) ~3.5 (predicted) 8–10 2–3 ~90 (estimated)
8f () 724 - 8 2 69.86
C202-2811 () 474.58 4.73 8 1 69.86
329079-80-3 () 420.91 ~4.5 (estimated) 4 1 ~60 (estimated)

*Values for the target compound are extrapolated from analogs.

Analysis :

  • The hydroxyethyl group likely reduces logP compared to C202-2811 (logP 4.73), aligning with ’s principle that polar substituents enhance solubility .

Biological Activity

The compound 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Hydroxyethyl Group : Contributes to solubility and interaction with biological targets.
  • Tetrahydroquinoline Moiety : Often associated with various pharmacological activities.
  • Hexahydroquinazolinone Core : Known for its diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines such as KB and HepG2. They demonstrated potent cytotoxic effects with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound AKB5.0
Compound BHepG23.5

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • Testing Against Pathogens : In vitro tests revealed activity against Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Tetrahydroquinoline Derivatives :
    • A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The most potent derivatives showed selective toxicity towards cancer cells while sparing normal cells.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of compounds similar to the target molecule against common pathogens. Results indicated a significant zone of inhibition compared to control groups.

Q & A

Q. How to integrate high-throughput screening (HTS) data with mechanistic insights?

  • Methodological Answer :
  • HTS Workflow : Use 384-well plates and automated liquid handlers for efficiency.
  • Hit Validation : Confirm HTS hits with orthogonal assays (e.g., SPR for binding affinity).
  • Pathway Analysis : Link activity data to signaling pathways via KEGG or Reactome databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.